Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a quinoline core with hydroxyl, oxo, and ester functional groups. These structural features contribute to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of anthranilic acid derivatives followed by cyclization and esterification. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by cyclization to form the quinoline core . The final esterification step is achieved using methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 8-oxo-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Reduction: Formation of 8-hydroxy-2-hydroxy-1,2-dihydroquinoline-3-carboxylate.
Substitution: Formation of 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide.
Scientific Research Applications
Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but lacks the methyl group at the 8-position.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but has an amide group instead of an ester group.
Uniqueness
Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to the presence of the methyl ester group, which influences its solubility and reactivity. This compound’s specific functional groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Biological Activity
Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 2088088-88-2) is a compound belonging to the quinoline family, characterized by its unique heterocyclic aromatic structure. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C11H9NO4 with a molecular weight of approximately 217.22 g/mol. The presence of a hydroxyl group at the 8th position and a methyl ester group at the carboxylic acid position significantly influences its solubility and reactivity in biological systems.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Enzyme Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated significant inhibition rates at low concentrations, suggesting potential therapeutic applications in cognitive disorders .
- Antiviral Activity : Molecular docking studies suggest that derivatives of this compound are effective against viral replication processes, particularly Hepatitis B virus (HBV). Experimental data indicate high inhibition rates of HBV replication in vitro at concentrations as low as 10 µM .
- Antimicrobial Properties : this compound has also shown activity against various microbial strains, including multidrug-resistant bacteria. Its mechanism as a DNA gyrase inhibitor has been highlighted, with some derivatives exhibiting IC50 values as low as 0.0017 µM against Escherichia coli .
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study evaluated the AChE inhibitory activity of methyl 8-hydroxy derivatives, revealing that structural modifications significantly impacted potency. The most active compounds showed IC50 values in the micromolar range, indicating their potential as therapeutic agents for Alzheimer's disease.
- Antiviral Efficacy : In vitro studies confirmed that this compound significantly inhibited HBV replication. The molecular docking simulations provided insights into the binding interactions between the compound and viral proteins, supporting its development as an antiviral agent .
- Antimicrobial Activity : A series of quinoline derivatives were synthesized and tested against various bacterial strains. The results demonstrated that methyl 8-hydroxy derivatives exhibited potent antimicrobial activity with minimal cytotoxicity towards mammalian cells, making them promising candidates for further development .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | Ethyl group at the ester position | Different solubility and reactivity profiles |
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Lacks hydroxyl group at the 8th position | May exhibit different biological activities |
4-Hydroxy-2-quinolones | Hydroxyl group at the 4th position | Variations in biological activity based on substituent effects |
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 8-hydroxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)7-5-6-3-2-4-8(13)9(6)12-10(7)14/h2-5,13H,1H3,(H,12,14) |
InChI Key |
PPTPZQFRMKEGBT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CC=C2)O)NC1=O |
Origin of Product |
United States |
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